4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yloxy)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c1-5(9(10,11)12)15-7-6-2-3-16-8(6)14-4-13-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULMNCOAWQRLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C2C=CSC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 1,1,1-Trifluoropropan-2-yl Group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropan-2-yl group can enhance the compound’s binding affinity and selectivity, while the thieno[2,3-d]pyrimidine core may interact with active sites or binding pockets. These interactions can modulate biological pathways and elicit desired effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:
Table 1: Substituent-Driven Comparison of Thieno[2,3-d]pyrimidine Derivatives
Physicochemical Properties
- Lipophilicity: The trifluoropropyl group increases logP values by ~1.5 compared to methoxy or amino derivatives, enhancing membrane permeability .
- Solubility : Methoxy derivatives show improved aqueous solubility (>5 mg/mL) due to polar oxygen atoms, whereas trifluoropropyl analogs require formulation optimization .
- Stability : Trifluoropropyl derivatives resist hepatic metabolism 2–3× longer than chloro analogs in microsomal assays .
Biological Activity
4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine is a synthetic organic compound characterized by its unique thieno[2,3-d]pyrimidine core structure and a trifluoropropan-2-yl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoropropan-2-yl group enhances the compound's lipophilicity and stability, making it a promising candidate for further pharmacological studies.
| Property | Value |
|---|---|
| IUPAC Name | 4-(1,1,1-trifluoropropan-2-yloxy)thieno[2,3-d]pyrimidine |
| Molecular Weight | 232.22 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoropropan-2-yl moiety is believed to enhance binding affinity and selectivity towards these targets. Studies suggest that compounds with thieno[2,3-d]pyrimidine scaffolds can modulate various biological pathways, leading to significant pharmacological effects.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. The mechanism often involves the induction of programmed cell death pathways such as apoptosis and necroptosis. For instance, a review highlighted that various thieno[2,3-d]pyrimidine analogs can effectively trigger these pathways in cancer cells, making them valuable in cancer therapy .
Key Findings from Case Studies:
- Induction of Apoptosis: Compounds similar to this compound have been shown to activate caspases and promote mitochondrial dysfunction in cancer cells .
- Inhibition of Tumor Growth: In vivo studies demonstrated that these compounds significantly reduced tumor size in xenograft models .
- Structure-Activity Relationship (SAR): Variations in the structural components of thieno[2,3-d]pyrimidines have been correlated with their biological activity. Modifications to the trifluoropropan-2-yl group can lead to enhanced potency against specific cancer types .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(Trifluoromethyl)thieno[2,3-d]pyrimidine | Moderate anticancer activity | Apoptosis induction |
| 4-(Phenyl)thieno[2,3-d]pyrimidine | Low anticancer activity | Cell cycle arrest |
| 4-(Benzyl)thieno[2,3-d]pyrimidine | High anticancer activity | Necroptosis induction |
Q & A
Q. What are the primary synthetic routes for thieno[2,3-d]pyrimidine derivatives, and how do they influence structural diversity?
Thieno[2,3-d]pyrimidines are synthesized via two main approaches: (i) construction of the thiophene ring followed by pyrimidine ring formation, and (ii) direct functionalization of pre-formed pyrimidine rings. The former is more prevalent, enabling diverse substituents at positions 2 and 4 through nucleophilic substitution (e.g., using phenols or amines). For example, 2,4-dichloro-thieno[2,3-d]pyrimidine serves as a key intermediate for introducing alkoxy or aryloxy groups at position 4 under basic conditions (NaOH/acetone, 70°C) . The latter route is less explored but allows modular modifications of the pyrimidine core .
Q. How do substituents at the 4-position of thieno[2,3-d]pyrimidine affect biological activity?
Substitutions at the 4-position (e.g., trifluoromethylphenoxy, nitrophenoxy) significantly enhance antimicrobial and anticancer activities. For instance, 4-(4-trifluoromethylphenoxy) derivatives exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) and antifungal activity against Candida albicans (MIC: 16 µg/mL), attributed to improved membrane penetration and target binding . Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase electrophilicity, enhancing interactions with bacterial enzymes or DNA gyrase .
Q. What spectroscopic methods are critical for characterizing thieno[2,3-d]pyrimidine derivatives?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm substituent positions and ring fusion (e.g., thiophene-proton signals at δ 7.2–8.1 ppm) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for amides) .
- Mass spectrometry (EI-MS) : Verification of molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields of 4-substituted thieno[2,3-d]pyrimidines be optimized?
Key strategies include:
- Solvent selection : Acetone/water mixtures improve solubility of phenolic nucleophiles and reduce side reactions .
- Temperature control : Reactions at 70°C for 24 hours balance reactivity and selectivity in nucleophilic substitutions .
- Purification : Flash chromatography (hexane/EtOAc, 2:1) effectively isolates products with >85% purity .
- Catalysis : Pd/C-mediated alkynylation at position 4 enhances efficiency (yield: 70–90%) .
Q. How should researchers address contradictions in reported biological activities of structurally similar derivatives?
Discrepancies often arise from:
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
- Substituent positioning : For example, 4-(4-nitrophenoxy) derivatives show higher antifungal activity than 4-CF₃ analogs due to nitro group redox activity .
- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) can amplify potency . Recommended approach : Standardize assays (e.g., CLSI guidelines) and perform SAR studies with isogenic compound libraries .
Q. What computational methods support the design of thieno[2,3-d]pyrimidine-based kinase inhibitors?
- Molecular docking : Predict binding modes to EGFR or LHRH receptors using AutoDock Vina .
- QSAR modeling : Correlate substituent hydrophobicity (logP) with IC₅₀ values for cytotoxicity .
- DFT calculations : Optimize planar conformations (critical for intercalation) and assess frontier molecular orbitals for reactivity .
Methodological Recommendations
- Synthetic reproducibility : Use anhydrous conditions for chlorination steps to avoid hydrolysis .
- Biological testing : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate target-specific vs. nonspecific effects .
- Data validation : Cross-reference NMR assignments with X-ray crystallography (e.g., planar conformation in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
